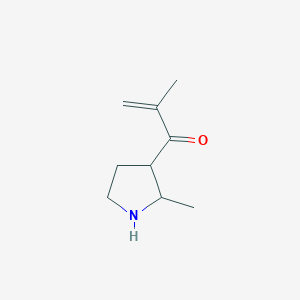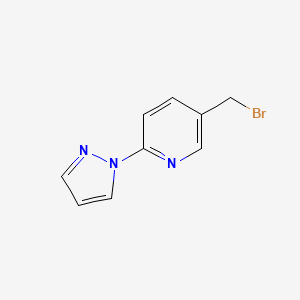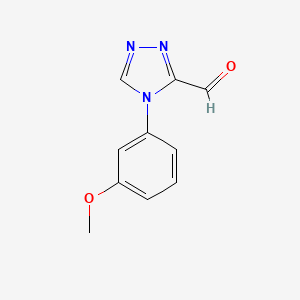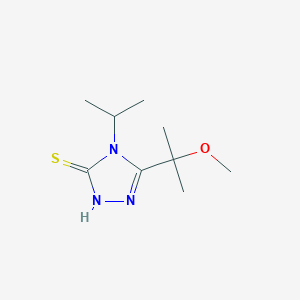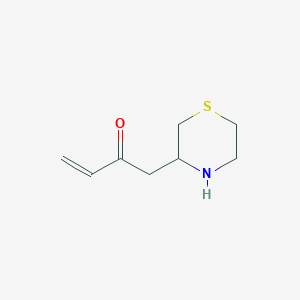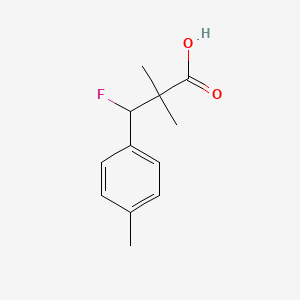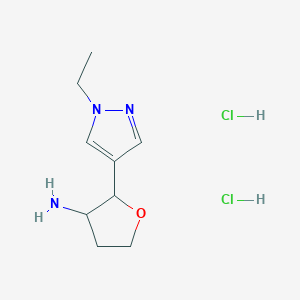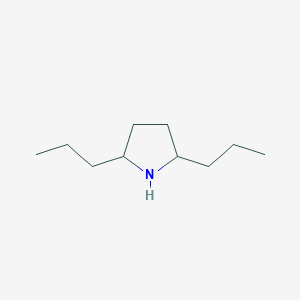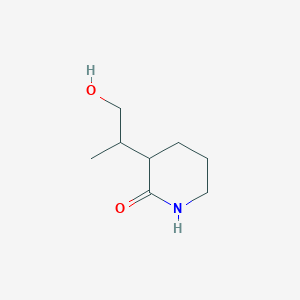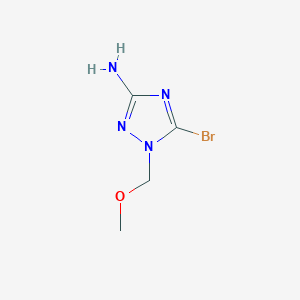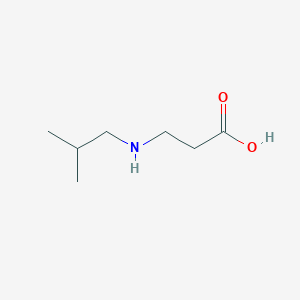
2-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid is a quinoline derivative with a fluorine atom at the 6th position and an acetic acid moiety attached to the 4th position of the tetrahydroquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline.
Acylation: The key step involves the acylation of the tetrahydroquinoline derivative with a suitable acetic acid derivative under acidic or basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: 2-(6-Fluoro-2-hydroxy-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 2-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the acetic acid moiety facilitates interactions with active sites. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline: Lacks the acetic acid moiety.
2-(6-Chloro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
2-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid is unique due to the presence of both the fluorine atom and the acetic acid moiety, which confer distinct chemical and biological properties. The fluorine atom enhances metabolic stability and binding affinity, while the acetic acid moiety provides additional sites for chemical modifications and interactions with biological targets.
Propriétés
Formule moléculaire |
C11H10FNO3 |
|---|---|
Poids moléculaire |
223.20 g/mol |
Nom IUPAC |
2-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-4-yl)acetic acid |
InChI |
InChI=1S/C11H10FNO3/c12-7-1-2-9-8(5-7)6(4-11(15)16)3-10(14)13-9/h1-2,5-6H,3-4H2,(H,13,14)(H,15,16) |
Clé InChI |
VXQXTDODRSCBNJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C(C=CC(=C2)F)NC1=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


